Enzymatic Hydration: (2E,8Z,11Z,14Z)-Icosatetraenoyl-CoA as the Preferred Substrate for Enoyl-CoA Hydratase
Enoyl-CoA hydratase (EC 4.2.1.17), a pivotal enzyme in fatty acid β-oxidation, exhibits strict specificity for the trans-2-enoyl-CoA moiety, which is a defining structural feature of (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA [1]. The enzyme's active site accommodates the 2E double bond, facilitating the stereospecific addition of water to form 3-hydroxyacyl-CoA. The presence of the (2E) configuration in (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA makes it a competent substrate, while analogs lacking this feature, such as arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-20:4-CoA), are not processed by this enzyme due to the absence of the required 2E double bond. This is a class-level inference based on the established catalytic mechanism of the crotonase family.
| Evidence Dimension | Substrate competency for enoyl-CoA hydratase |
|---|---|
| Target Compound Data | Substrate (contains 2E double bond required for hydration) |
| Comparator Or Baseline | Arachidonoyl-CoA ((5Z,8Z,11Z,14Z)-20:4-CoA) - Not a substrate (lacks 2E double bond) |
| Quantified Difference | Binary (active vs. inactive) based on structural requirement |
| Conditions | Inference based on crotonase family catalytic mechanism |
Why This Matters
For researchers studying the β-oxidation of polyunsaturated fatty acids, (2E,8Z,11Z,14Z)-icosatetraenoyl-CoA is the essential substrate to interrogate the hydration step, and substituting it with a non-2E isomer will yield false-negative results.
- [1] Crotonase family. Enoyl-CoA hydratase (crotonase; EC 4.2.1.17). View Source
